3-Ethyl-N-hydroxy-4-methyl-N,2-diphenyl-1,2-oxazolidin-5-amine
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Description
3-Ethyl-N-hydroxy-4-methyl-N,2-diphenyl-1,2-oxazolidin-5-amine is a useful research compound. Its molecular formula is C18H22N2O2 and its molecular weight is 298.4 g/mol. The purity is usually 95%.
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Biological Activity
3-Ethyl-N-hydroxy-4-methyl-N,2-diphenyl-1,2-oxazolidin-5-amine is a compound belonging to the oxazolidinone class, which has garnered attention for its potential biological activities, particularly in the context of cancer research and antimicrobial properties. This article aims to explore the biological activity of this compound through various studies and findings.
- Molecular Formula : C19H24N2O
- Molecular Weight : 296.41 g/mol
- CAS Number : Not specifically listed in the provided sources but can be derived from its structural formula.
Oxazolidinones are known to inhibit protein synthesis by binding to the 50S ribosomal subunit. This mechanism is crucial for their antibacterial and anticancer activities. The specific compound under discussion has shown promising results in inhibiting cell proliferation in various cancer cell lines.
Anticancer Activity
Recent studies have demonstrated that oxazolidinone derivatives exhibit significant anticancer properties. For instance, a related compound showed IC50 values of 17.66 µM for MCF-7 (breast cancer) and 31.10 µM for HeLa (cervical cancer) cells, indicating potent antiproliferative effects .
Key Findings :
- Cell Cycle Arrest : Treatment with these compounds resulted in G1 phase arrest in cancer cells, as evidenced by flow cytometry analysis.
- Induction of Apoptosis : The compound induced apoptosis via the mitochondrial intrinsic pathway, characterized by increased reactive oxygen species (ROS) production and subsequent mitochondrial membrane potential disruption .
Antimicrobial Activity
While specific studies on this compound's antimicrobial properties were not highlighted in the search results, oxazolidinones are generally recognized for their effectiveness against Gram-positive bacteria. This class of compounds is particularly noted for its role as antibiotics, targeting bacterial protein synthesis.
Study 1: Anticancer Efficacy
In a controlled study, MCF-7 and HeLa cells were treated with varying concentrations of an oxazolidinone derivative similar to this compound. The results indicated:
- Cell Viability : Significant reduction in cell viability was observed at concentrations above 15 µM.
- Apoptotic Markers : Increased levels of TUNEL-positive cells confirmed the induction of apoptosis .
Study 2: ROS Generation
Further research indicated that the anticancer activity was closely linked to ROS generation. When treated with antioxidants such as N-acetyl-l-cysteine (NAC), cell viability was restored by approximately 40%, suggesting that ROS plays a critical role in mediating cytotoxic effects .
Comparative Table of Biological Activities
Activity Type | Compound Tested | IC50 (µM) | Mechanism |
---|---|---|---|
Anticancer | Oxazolidinone Derivative | 17.66 | Induces apoptosis via ROS generation |
Antimicrobial | General Oxazolidinones | Varies | Inhibits protein synthesis |
Properties
CAS No. |
77425-84-4 |
---|---|
Molecular Formula |
C18H22N2O2 |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
N-(3-ethyl-4-methyl-2-phenyl-1,2-oxazolidin-5-yl)-N-phenylhydroxylamine |
InChI |
InChI=1S/C18H22N2O2/c1-3-17-14(2)18(19(21)15-10-6-4-7-11-15)22-20(17)16-12-8-5-9-13-16/h4-14,17-18,21H,3H2,1-2H3 |
InChI Key |
MDOUDFZJQZSQLJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(C(ON1C2=CC=CC=C2)N(C3=CC=CC=C3)O)C |
Origin of Product |
United States |
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